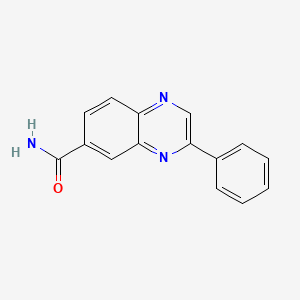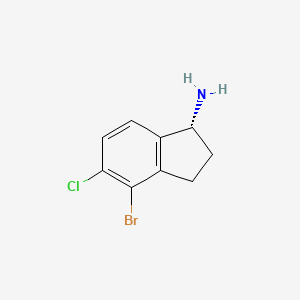
4-Bromo-6-methylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylquinoline-3-carbonitrile typically involves the bromination of 6-methylquinoline-3-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for cost and efficiency.
化学反应分析
Types of Reactions
4-Bromo-6-methylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure.
科学研究应用
4-Bromo-6-methylquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
作用机制
The mechanism of action of 4-Bromo-6-methylquinoline-3-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
4-Bromoquinoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinoline-3-carbonitrile: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-6-methylquinoline-3-carbonitrile is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can provide distinct properties compared to other quinoline derivatives.
属性
分子式 |
C11H7BrN2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
4-bromo-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 |
InChI 键 |
PGSHOPYEADOAQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)





![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)



![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
